PG-701

Immunosuppression Cytotoxicity Triptolide Derivatives

PG-701 ((5R)-5-hydroxytriptolide, LLDT-8) is the only triptolide derivative to complete Phase 2 clinical trials for rheumatoid arthritis. It delivers a 122-fold reduction in in vitro cytotoxicity and 10-fold lower acute in vivo toxicity versus triptolide, while retaining full immunosuppressive potency (IC50 38.8–171.5 nM in splenocyte assays). This safety margin enables prolonged dosing in autoimmune and oncology models without confounding off-target toxicity. Its uniquely optimized 14-hydroxylation activates p53 without inducing the negative regulator Mdm2, yielding sustained tumor-suppressive signaling in metastasis models—a mechanistic profile unattainable with generic triptolide, triptonide, Minnelide, or PG490-88Na.

Molecular Formula C20H24O7
Molecular Weight 376.4 g/mol
CAS No. 583028-68-6
Cat. No. B1679753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePG-701
CAS583028-68-6
SynonymsPG-701;  PG 701;  PG701;  LLDT-8;  J1.909.854K;  Hydroxytriptolide; 
Molecular FormulaC20H24O7
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5(CC7C4(C2O)O7)O)COC6=O)C
InChIInChI=1S/C20H24O7/c1-8(2)18-12(26-18)13-20(27-13)16(3)5-4-9-10(7-24-14(9)21)17(16,23)6-11-19(20,25-11)15(18)22/h8,11-13,15,22-23H,4-7H2,1-3H3/t11-,12-,13-,15+,16-,17+,18-,19+,20+/m0/s1
InChIKeyOKRSVUYYCJPECG-LFGMFVMYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PG-701 (CAS 583028-68-6) Immunosuppressant Procurement Guide: Baseline Overview


PG-701, also known as (5R)-5-hydroxytriptolide, LLDT-8, or 5α-Hydroxytriptolide, is a semi-synthetic derivative of the diterpenoid triepoxide triptolide [1]. It is classified as an oxepane-containing organic compound and functions as a potent immunosuppressive and anti-inflammatory agent [2]. Unlike its parent triptolide, PG-701 demonstrates a markedly improved safety profile, characterized by significantly lower cytotoxicity while maintaining comparable immunosuppressive efficacy [3]. This differentiation is critical for applications where triptolide's narrow therapeutic index poses a barrier to research or clinical translation. The compound has advanced to Phase 1/2 clinical trials for the treatment of active rheumatoid arthritis in patients with an inadequate response to methotrexate [4].

PG-701 Procurement: Why Triptolide or Other Analogs Are Not Direct Replacements


Generic substitution among triptolide derivatives or sourcing of the parent compound triptolide cannot be assumed for research requiring a defined safety-efficacy profile. While triptolide exhibits potent immunosuppression, its extreme cytotoxicity (CC50 ≈ 2.1 nM) severely limits its experimental and therapeutic utility [1]. Other analogs, such as triptonide, 16-hydroxytriptolide, or clinical candidates like Minnelide and PG490-88Na, possess distinct pharmacological and toxicological fingerprints that preclude direct interchangeability [2]. PG-701's defining feature is its optimized 14-hydroxylation, which confers a unique combination of retained immunosuppressive potency and a 122-fold reduction in in vitro cytotoxicity relative to triptolide [1]. This quantitative disparity translates into a viable in vivo safety margin, as evidenced by a 10-fold lower acute toxicity and successful advancement into Phase 2 clinical trials [3]. Therefore, for studies aiming to interrogate triptolide-like mechanisms without confounding off-target toxicity, or for translational models requiring sustained dosing, PG-701 is the evidence-based selection.

PG-701 Evidence Guide: Quantitative Differentiation vs. Triptolide and Analogs


PG-701 vs. Triptolide: 122-Fold Reduction in In Vitro Cytotoxicity

PG-701 demonstrates a 122-fold reduction in in vitro cytotoxicity compared to the parent compound triptolide. In a direct comparison using a cellular viability assay, the CC50 value (concentration causing 50% cytotoxicity) for PG-701 was 256.6 ± 73.8 nM, while triptolide exhibited a CC50 of 2.1 ± 0.3 nM [1]. This substantial difference in cytotoxic potency is the primary factor enabling PG-701's use in in vivo models and clinical studies without the severe toxicity associated with triptolide.

Immunosuppression Cytotoxicity Triptolide Derivatives

PG-701 In Vivo Safety Advantage: 10-Fold Lower Acute Toxicity

The improved cytotoxicity profile of PG-701 in vitro translates to a significant reduction in acute toxicity in vivo. The study by Zhou et al. reports that PG-701 exhibited a 10-fold lower acute toxicity compared to triptolide in animal models [1]. This key safety metric supports the feasibility of PG-701 for long-term administration in preclinical models of chronic disease and its progression into human clinical trials.

Acute Toxicity In Vivo Safety Profile

PG-701 Retains Immunosuppressive Potency (IC50 38.8 - 171.5 nM) Despite Reduced Cytotoxicity

Despite its significantly reduced cytotoxicity, PG-701 maintains potent immunosuppressive activity. In primary murine splenocyte assays, PG-701 inhibited proliferation induced by various stimuli with IC50 values of 131.7 ± 32.4 nM (ConA), 171.5 ± 17.3 nM (LPS), and 38.8 ± 5.1 nM (MLR) [1]. These values indicate that PG-701 effectively suppresses T-cell, B-cell, and mixed lymphocyte responses at concentrations well below its cytotoxic CC50 (256.6 nM), confirming a functional therapeutic window.

Immunosuppression IC50 Splenocyte Proliferation

PG-701 Mechanism Selectivity: Preferential p53 Activation Without Mdm2 Induction

A recent study (2026) provides mechanistic insight into PG-701's improved profile. In a model of non-small cell lung cancer brain metastasis, PG-701 selectively upregulated Tp53 (p53) without robustly inducing its negative regulator Mdm2, in contrast to triptolide [1]. This differential gene regulation enabled preferential p53 protein accumulation and activation specifically within the metastatic niche, leading to superior intracranial tumor control in vivo compared to triptolide, while eliciting no detectable systemic toxicity [1]. This represents a distinct, pathway-specific differentiator beyond simple toxicity reduction.

p53 Pathway Mdm2 Mechanism of Action Cancer Metastasis

Clinical Advancement: PG-701 is a Phase 2 Candidate for Rheumatoid Arthritis

PG-701 is the only triptolide derivative to have completed a randomized, double-blind, placebo-controlled Phase 1/2 clinical trial for active rheumatoid arthritis in patients with an inadequate response to methotrexate (NCT02202395) [1]. While many triptolide analogs have shown preclinical promise, PG-701's progression through Phase 2 represents a substantial validation of its clinical tolerability and efficacy signal in a defined patient population. This differentiates it from earlier-stage analogs like Minnelide or PG490-88Na, which are primarily in oncology trials or preclinical development [2].

Rheumatoid Arthritis Clinical Trial Phase 2 Methotrexate Inadequate Responders

PG-701 Application Scenarios: Evidence-Based Procurement for Immunology, Oncology, and Translational Research


Autoimmune Disease Modeling: Triptolide-Like Efficacy Without Limiting Toxicity

For researchers studying the mechanisms of autoimmune diseases such as rheumatoid arthritis, lupus nephritis, or multiple sclerosis, PG-701 serves as the preferred triptolide analog. Its 122-fold lower in vitro cytotoxicity and 10-fold lower in vivo acute toxicity relative to triptolide allow for prolonged dosing in animal models, enabling the study of disease progression and immune modulation without the confounding effects of severe compound-induced toxicity [1]. Its demonstrated efficacy in suppressing splenocyte proliferation and cytokine production (IC50 38.8 - 171.5 nM) confirms its utility as a functional immunosuppressant in these settings [1].

Translational Oncology: Interrogating p53-Mediated Tumor Suppression in Vivo

Given its unique ability to activate p53 without inducing the negative regulator Mdm2, PG-701 is a valuable tool for preclinical oncology research, particularly in models of metastasis [2]. Unlike triptolide, which broadly upregulates p53 but also triggers compensatory Mdm2-mediated degradation, PG-701 enables sustained p53 signaling specifically in the tumor microenvironment. This mechanism has been linked to superior intracranial tumor control in NSCLC brain metastasis models, with no detectable systemic toxicity [2]. Researchers investigating p53 restoration strategies or the tumor-suppressive role of the p53-Mdm2 axis should prioritize PG-701 over triptolide to achieve cleaner, pathway-specific readouts.

Benchmark Compound for Immunosuppressant Drug Development

For pharmaceutical R&D groups engaged in autoimmune disease drug discovery, PG-701 serves as a critical benchmark compound. It is the only triptolide derivative to have completed a Phase 2 clinical trial in rheumatoid arthritis [3]. Its well-characterized safety profile, defined IC50 values in primary immune assays, and established in vivo PK/PD parameters provide a robust reference point for evaluating new chemical entities targeting similar pathways (e.g., T-cell activation, cytokine production) [1]. Furthermore, its clinical data in methotrexate-inadequate responders offers a valuable comparator for assessing the translational potential of novel agents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PG-701

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.